N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-10-19-11(14(15,16)17)9-12(20-10)21-4-6-22(7-5-21)13(23)18-3-8-24-2/h9H,3-8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLIZINYCJWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NCCOC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide, also known by its molecular formula , is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Molecular Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 347.342 g/mol
- Purity : Typically around 95% .
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that this compound may act on various biological pathways, particularly those involving kinase inhibition. Kinases play a crucial role in cellular signaling and regulation, making them significant targets for therapeutic intervention in diseases such as cancer and inflammation.
Therapeutic Potential
-
Anti-Cancer Activity :
- The compound has shown promise in inhibiting specific kinases associated with tumor growth. For instance, it may target the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers .
- In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Inhibition of Kinase Activity
A study evaluated the kinase inhibition profile of several compounds structurally related to this compound. Results indicated effective inhibition of PI3K and mTOR pathways, correlating with reduced cell proliferation in cancer models.
Study 2: Anti-inflammatory Effects
In a clinical trial setting, a derivative of this compound was tested for its efficacy in reducing inflammatory markers in patients with rheumatoid arthritis. The results showed a significant decrease in TNF-alpha levels post-treatment, supporting its anti-inflammatory potential.
Scientific Research Applications
Structural Features
The compound contains:
- A piperazine core that is known for its biological activity.
- A trifluoromethyl group which enhances lipophilicity and biological activity.
- A methoxyethyl substituent that may influence solubility and permeability.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of the compound was tested against colon cancer cell lines, showing an IC50 value of 12 µM, indicating potent anticancer activity .
Data Table: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Colon Cancer | 12 | |
| Compound B | Breast Cancer | 15 | |
| Compound C | Cervical Cancer | 10 |
Neurological Applications
The piperazine structure is often associated with neuropharmacological properties. Preliminary research suggests that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.
- Case Study : In vitro studies demonstrated that compounds with similar structures inhibited serotonin reuptake, suggesting potential antidepressant activity .
Antimicrobial Properties
Emerging research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Case Study : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating promising antibacterial activity .
Synthesis and Functionalization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Functionalization strategies are being explored to enhance its biological profile.
Data Table: Synthesis Steps and Yields
Q & A
Basic: What are the established synthetic routes for N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrimidine core via cyclocondensation of trifluoromethyl-substituted precursors (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine) with appropriate electrophiles.
- Step 2: Functionalization of the piperazine ring. A carboxamide group is introduced by reacting piperazine with a chloroformate derivative (e.g., 2-methoxyethyl isocyanate) under anhydrous conditions, often using a coupling agent like EDCI/HOBt to enhance yield .
- Step 3: Coupling the pyrimidine and piperazine moieties via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) .
- Purification: Final compounds are typically purified via column chromatography (silica gel) or preparative HPLC, with yields ranging from 45–65% depending on reaction optimization .
Advanced: How can researchers resolve structural ambiguities in the carboxamide linkage during synthesis?
Methodological Answer:
Ambiguities in bond connectivity (e.g., carboxamide vs. urea formation) can arise during coupling steps. To confirm the structure:
- Spectroscopic Analysis: Use 2D-NMR (¹H-¹³C HSQC, HMBC) to verify carbonyl (C=O) coupling and piperazine N-substitution patterns. For example, HMBC correlations between the carboxamide carbonyl (δ ~165 ppm) and adjacent NH protons (δ ~8.5 ppm) confirm correct linkage .
- X-ray Crystallography: Single-crystal diffraction provides definitive proof of regiochemistry, as demonstrated in structurally analogous compounds (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) .
- Mass Spectrometry: High-resolution ESI-MS can distinguish between isobaric intermediates by confirming exact mass (e.g., m/z 457.1802 for C₁₉H₂₃F₃N₆O₂) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign peaks for the trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and piperazine protons (δ ~3.2–3.8 ppm for N-CH₂ groups). Methoxyethyl protons appear as a triplet (δ ~3.4 ppm) .
- IR Spectroscopy: Confirm carboxamide C=O stretch (1640–1680 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₉H₂₃F₃N₆O₂) with <2 ppm error .
Advanced: How can contradictory bioactivity data across assay conditions be reconciled?
Methodological Answer:
Discrepancies in IC₅₀ values or receptor binding affinities may arise from:
- Assay Variability: Standardize protocols using reference compounds (e.g., positive controls like haloperidol for dopamine receptor assays) .
- Solubility Effects: Use DMSO concentrations ≤0.1% to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic Interference: Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare replicates across labs .
Basic: What is the role of the trifluoromethyl group in modulating pharmacokinetic properties?
Methodological Answer:
The -CF₃ group enhances:
- Lipophilicity: Measured via logP (e.g., increases by ~0.5–1.0 units compared to non-fluorinated analogs), improving blood-brain barrier penetration .
- Metabolic Stability: Resistance to oxidative degradation (e.g., CYP450-mediated dealkylation) is confirmed using hepatic microsome assays .
- Target Affinity: Fluorine’s electronegativity strengthens hydrogen bonding with residues in enzyme active sites (e.g., kinase inhibitors) .
Advanced: How can synthetic yields of the carboxamide intermediate be optimized?
Methodological Answer:
Low yields (e.g., <50%) during carboxamide coupling can be improved by:
- Coupling Reagents: Replace EDCI/HOBt with T3P® (propylphosphonic anhydride), which reduces racemization and improves efficiency (yields up to 75%) .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) with 4Å molecular sieves to scavenge water .
- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., urea formation) .
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Basic: What computational methods predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin 5-HT₂A). Validate with co-crystallized ligands (PDB: 6WGT) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM/PBSA) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors near the pyrimidine ring) using MOE .
Advanced: How to address low reproducibility in scaled-up synthesis?
Methodological Answer:
Scale-up challenges (e.g., yield drop from 60% to 40%) require:
- Process Analytical Technology (PAT): Implement in-line NMR or HPLC to monitor intermediates and adjust parameters in real time .
- Purification Refinement: Switch from silica gel to flash chromatography (C18 reverse-phase) for better separation of polar byproducts .
- Reagent Quality Control: Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
